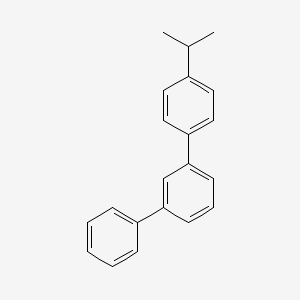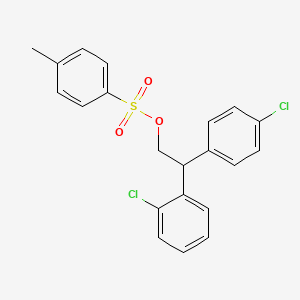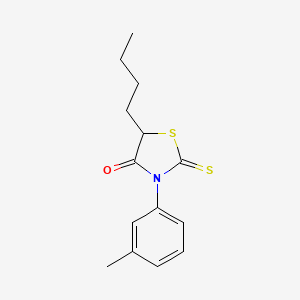
5-Butyl-3-(m-tolyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a thiazolidine ring with a butyl group at the 5-position and a m-tolyl group at the 3-position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-tolyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde in the presence of a base catalyst. For example, the reaction between rhodanine and m-tolualdehyde in the presence of a base such as piperidine or morpholine can yield this compound .
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as solvent-free synthesis, microwave-assisted synthesis, and the use of ionic liquids as catalysts are commonly used . These methods offer high yields, short reaction times, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-3-(m-tolyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted rhodanine derivatives .
Scientific Research Applications
5-Butyl-3-(m-tolyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Rhodanine derivatives, including this compound, are studied for their anticancer properties.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(m-tolyl)rhodanine involves its interaction with various molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In cancer cells, it may inhibit specific signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Rhodanine-3-acetic acid: Known for its antibacterial and antifungal activities.
5-Benzylidene rhodanine: Exhibits significant anticancer properties.
Rhodanine-3-propionic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 5-Butyl-3-(m-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its butyl and m-tolyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
23522-41-0 |
|---|---|
Molecular Formula |
C14H17NOS2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
5-butyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-4-8-12-13(16)15(14(17)18-12)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI Key |
QKGRAFSVLAFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
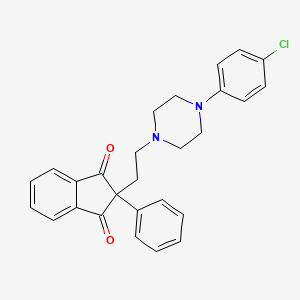
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)


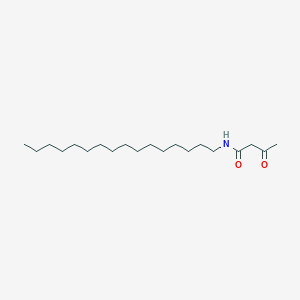
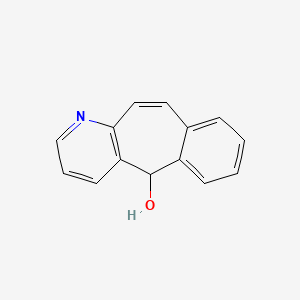
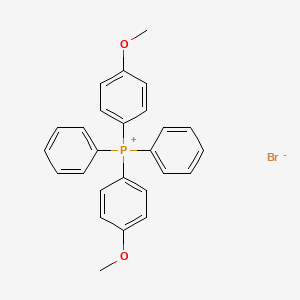
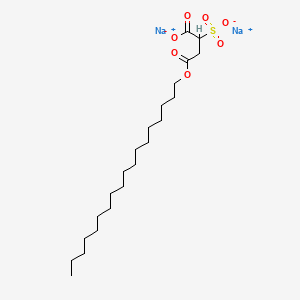
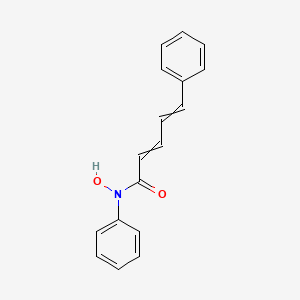
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
